6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
Description
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide is a purine derivative characterized by a sulfonamide group at the 9-position and a carboxamide substituent. The (4-methylphenyl)sulfonyl (tosyl) group, denoted as "Tos" in crystallographic contexts , enhances the compound’s stability and modulates its solubility. Purines are critical in biological systems, serving as nucleotide bases and therapeutic agents, particularly in oncology and antiviral research .
Properties
IUPAC Name |
6-amino-N-(4-methylphenyl)sulfonylpurine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-8-2-4-9(5-3-8)23(21,22)18-13(20)19-7-17-10-11(14)15-6-16-12(10)19/h2-7H,1H3,(H,18,20)(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIUXUVQOSSZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400960 | |
| Record name | 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401937-84-6 | |
| Record name | 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as the nucleophile.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amide-forming reagent, such as carbonyldiimidazole or an acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various functionalized purine derivatives.
Scientific Research Applications
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biochemical Research: The compound is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group enhances its binding affinity to these targets, while the purine core facilitates its incorporation into biological pathways. This compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine Derivatives
Functional Group Impact
Biological Activity
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide, also known by its CAS number 401937-84-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H14N4O3S. The compound features a purine base structure with an amino group at the 6-position and a sulfonamide group attached to a 4-methylphenyl moiety. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 6-amino-9H-purine-9-carboxylic acid under controlled conditions to yield the desired product.
| Property | Value |
|---|---|
| Molecular Weight | 294.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P | Not available |
Antitumor Activity
Research has shown that derivatives of purine compounds exhibit notable antitumor activity. For instance, studies have indicated that certain purine derivatives can significantly inhibit the growth of various cancer cell lines. In particular, compounds structurally related to this compound have demonstrated promising results against L1210 leukemia cells in murine models.
Case Study: Antileukemic Activity
In a study evaluating various purine derivatives, it was found that compounds similar to our target compound exhibited a tumor control rate (T/C) exceeding 170% at specific dosages. For example, sulfenosine (a related compound) showed a T/C of 170% at a dosage of 22 mg/kg per day, indicating significant antitumor efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of nucleic acid synthesis. By interfering with purine metabolism, this compound may hinder the proliferation of rapidly dividing cells, such as those found in tumors.
Enzyme Inhibition Studies
Preliminary studies have suggested that this compound may act as an inhibitor of certain enzymes involved in nucleotide metabolism. Specifically, it may inhibit enzymes like xanthine oxidase or other purine-related enzymes, leading to altered levels of uric acid and other metabolites.
Therapeutic Implications
Given its biological activity, this compound holds potential for development as an antitumor agent or as part of combination therapies for cancers resistant to current treatments.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
